molecular formula C9H9NO3 B13155038 4-Acetyl-2-aminobenzoic acid

4-Acetyl-2-aminobenzoic acid

Cat. No.: B13155038
M. Wt: 179.17 g/mol
InChI Key: FXVWSOCGDWHQCS-UHFFFAOYSA-N
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Description

4-Acetyl-2-aminobenzoic acid is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the acetyl group at the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-aminobenzoic acid can be synthesized through several methods. One common synthetic route involves the acetylation of 2-aminobenzoic acid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Acetyl-2-aminobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-2-aminobenzoic acid involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    4-Aminobenzoic acid: Has the amino group at the fourth position, altering its chemical properties and reactivity.

    4-Acetamidobenzoic acid: Similar structure but with an amide group instead of an acetyl group.

Uniqueness

4-Acetyl-2-aminobenzoic acid is unique due to the presence of both an acetyl group and an amino group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-acetyl-2-aminobenzoic acid

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,10H2,1H3,(H,12,13)

InChI Key

FXVWSOCGDWHQCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)N

Origin of Product

United States

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